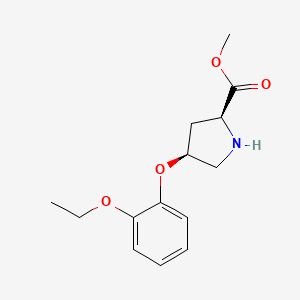

Methyl (2S,4S)-4-(2-ethoxyphenoxy)-2-pyrrolidinecarboxylate

Description

Structural Characterization and Nomenclature

Methyl (2S,4S)-4-(2-ethoxyphenoxy)-2-pyrrolidinecarboxylate possesses a precisely defined molecular structure characterized by specific stereochemical arrangements and functional group positioning. The compound exhibits the molecular formula C₁₄H₁₉NO₄ with a molecular weight of 265.31 grams per mole, establishing its position as a moderately sized organic molecule within the pyrrolidine derivative family. The systematic nomenclature reflects the International Union of Pure and Applied Chemistry conventions, specifically designating the (2S,4S) stereochemical configuration that defines the spatial arrangement of substituents around the pyrrolidine ring.

The structural architecture centers around a five-membered pyrrolidine ring, which serves as the fundamental scaffold for additional functional group attachments. At the 2-position, a methyl carboxylate group provides ester functionality, while the 4-position bears a 2-ethoxyphenoxy substituent that introduces aromatic character and additional stereoelectronic properties to the molecule. The Chemical Abstracts Service registry number 1217679-71-4 provides unique identification for this specific stereoisomer, distinguishing it from other potential configurational variants.

The three-dimensional molecular geometry exhibits characteristic features of pyrrolidine derivatives, including the non-planar ring conformation that undergoes pseudorotation, a phenomenon that contributes to the conformational flexibility and biological activity of pyrrolidine-containing compounds. The 2-ethoxyphenoxy group extends from the pyrrolidine core, creating a molecular architecture that spans approximately 15-17 angstroms in its extended conformation, as suggested by computational modeling studies of similar pyrrolidine derivatives.

Spectroscopic characterization reveals distinctive features consistent with the proposed structure. Nuclear magnetic resonance spectroscopy would be expected to show characteristic signals for the pyrrolidine ring protons, the ethoxy group, and the aromatic phenoxy moiety. The ester carbonyl carbon typically appears in the 170-175 parts per million region in carbon-13 nuclear magnetic resonance spectra, while the aromatic carbons of the phenoxy group would be observed in the 110-160 parts per million range.

Table 1: Fundamental Chemical Identifiers for this compound

| Property | Value | Source |

|---|---|---|

| Chemical Abstracts Service Number | 1217679-71-4 | |

| Molecular Formula | C₁₄H₁₉NO₄ | |

| Molecular Weight | 265.31 g/mol | |

| International Union of Pure and Applied Chemistry Name | methyl (2S,4S)-4-(2-ethoxyphenoxy)pyrrolidine-2-carboxylate | |

| Simplified Molecular Input Line Entry System | CCOC1=CC=CC=C1O[C@H]2CC@@HNC2 |

Historical Development and Discovery

The historical development of this compound reflects the broader evolution of stereoselective organic synthesis and the growing appreciation for pyrrolidine derivatives in pharmaceutical research. While specific discovery details for this particular compound are not extensively documented in the available literature, its development can be contextualized within the systematic exploration of pyrrolidine chemistry that has intensified over the past several decades.

The pyrrolidine ring system itself has been recognized as a privileged scaffold in medicinal chemistry since the mid-20th century, with early investigations focusing on naturally occurring alkaloids containing this structural motif. The systematic synthetic exploration of substituted pyrrolidines gained momentum during the 1980s and 1990s as advances in asymmetric synthesis enabled the preparation of stereochemically pure compounds. The development of reliable methods for introducing aryloxy substituents at specific positions on the pyrrolidine ring represented a significant advancement in synthetic methodology.

Documentation in chemical databases indicates that this compound was first catalogued in major chemical repositories during the early 2000s, suggesting its synthesis and characterization occurred during this period. The compound's emergence coincided with increased interest in structure-activity relationship studies of pyrrolidine derivatives, particularly those incorporating phenoxy substituents that could modulate biological activity through specific protein interactions.

The stereospecific synthesis of (2S,4S)-configured pyrrolidines required the development of sophisticated synthetic strategies, including asymmetric hydrogenation, chiral auxiliary-mediated cyclizations, and enzymatic resolution techniques. These methodological advances enabled the preparation of enantiomerically pure compounds like this compound, which would have been difficult or impossible to obtain using earlier synthetic approaches.

The compound's inclusion in commercial chemical catalogs by suppliers such as AK Scientific and Sigma-Aldrich indicates its recognition as a valuable research tool and potential synthetic intermediate. This commercial availability reflects the compound's utility in academic and industrial research programs focused on pyrrolidine chemistry and related pharmaceutical applications.

Position within Pyrrolidine Derivative Classifications

This compound occupies a distinctive position within the extensive classification system of pyrrolidine derivatives, specifically belonging to the subcategory of 4-aryloxy-2-carboxylate pyrrolidines. This classification scheme reflects both structural characteristics and functional properties that define relationships among pyrrolidine-containing compounds.

Within the broader pyrrolidine family, this compound represents a member of the substituted pyrrolidine-2-carboxylate class, characterized by ester functionality at the 2-position of the heterocyclic ring. This structural feature distinguishes it from simpler pyrrolidine derivatives and places it among compounds with enhanced synthetic versatility due to the presence of the reactive ester group. The 4-position substitution with an aryloxy group further refines its classification, creating a subset of compounds known for their potential biological activity and synthetic utility.

Comparative analysis with related compounds reveals the systematic nature of pyrrolidine derivative classifications. For instance, methyl (2S,4S)-4-(4-ethoxyphenoxy)-2-pyrrolidinecarboxylate differs only in the position of the ethoxy substituent on the phenyl ring, yet this structural variation can lead to significantly different chemical and biological properties. Similarly, compounds bearing different alkoxy substituents, such as methyl (2S,4S)-4-(4-propoxyphenoxy)-2-pyrrolidinecarboxylate, demonstrate how systematic structural modifications create compound libraries for structure-activity relationship studies.

The stereochemical designation (2S,4S) places this compound within the category of cis-configured 2,4-disubstituted pyrrolidines, which exhibit distinct conformational preferences compared to their trans-configured counterparts. This stereochemical relationship influences both the compound's chemical reactivity and its potential interactions with biological targets, as the spatial arrangement of substituents directly affects molecular recognition processes.

Table 2: Classification of this compound within Pyrrolidine Derivative Hierarchies

| Classification Level | Category | Distinguishing Features |

|---|---|---|

| Primary Class | Pyrrolidine Derivatives | Five-membered nitrogen heterocycle |

| Secondary Class | Substituted Pyrrolidine-2-carboxylates | Ester functionality at position 2 |

| Tertiary Class | 4-Aryloxy pyrrolidine-2-carboxylates | Aromatic ether at position 4 |

| Quaternary Class | (2S,4S)-configured compounds | Specific stereochemical arrangement |

| Specific Subtype | 2-Ethoxyphenoxy derivatives | Ortho-ethoxy substitution pattern |

Significance in Organic and Medicinal Chemistry

The significance of this compound in organic and medicinal chemistry stems from its multifaceted utility as both a synthetic building block and a structural prototype for bioactive compound development. The compound exemplifies the strategic importance of pyrrolidine derivatives in modern pharmaceutical research, where the five-membered nitrogen heterocycle serves as a privileged scaffold for drug discovery efforts.

In organic synthesis, this compound represents a valuable intermediate that combines multiple reactive functionalities within a stereochemically defined framework. The methyl ester group provides a handle for further chemical transformations, including hydrolysis to the corresponding carboxylic acid, reduction to alcohol derivatives, or amide formation through aminolysis reactions. The aryloxy substituent offers additional synthetic opportunities through potential aromatic substitution reactions or ether cleavage under appropriate conditions.

The stereochemical precision embodied by the (2S,4S) configuration demonstrates the importance of three-dimensional molecular architecture in determining chemical behavior and biological activity. Pyrrolidine derivatives with defined stereochemistry have proven essential for understanding structure-activity relationships in pharmaceutical research, as different stereoisomers often exhibit dramatically different biological profiles. This stereochemical control enables the development of compounds with enhanced selectivity and reduced side effects compared to racemic mixtures.

Medicinal chemistry applications of pyrrolidine derivatives have expanded significantly in recent years, with compounds of this class showing promise as enzyme inhibitors, receptor modulators, and therapeutic agents for various disease states. The specific substitution pattern of this compound provides a framework for investigating how aryloxy substituents influence biological activity, particularly through interactions with protein binding sites that recognize aromatic moieties.

The compound's position within ongoing pharmaceutical research is further validated by the broader success of pyrrolidine-containing drugs in clinical medicine. Established pharmaceuticals incorporating pyrrolidine scaffolds include compounds with diverse therapeutic applications, from neurological disorders to metabolic diseases, demonstrating the versatility of this structural class. This precedent suggests that systematic exploration of derivatives like this compound could yield novel therapeutic agents.

Research investigations have demonstrated that pyrrolidine derivatives can modulate various biological targets, including enzymes involved in metabolic pathways and receptors responsible for cellular signaling. The specific structural features of this compound, particularly the 2-ethoxyphenoxy substituent, may confer unique binding properties that distinguish it from other pyrrolidine derivatives in terms of target selectivity and potency.

Properties

IUPAC Name |

methyl (2S,4S)-4-(2-ethoxyphenoxy)pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-3-18-12-6-4-5-7-13(12)19-10-8-11(15-9-10)14(16)17-2/h4-7,10-11,15H,3,8-9H2,1-2H3/t10-,11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIYCDJCJUIFJH-QWRGUYRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC2CC(NC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1O[C@H]2C[C@H](NC2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Procedure:

- Starting Material: Methyl 2-pyrrolidinecarboxylate

- Reagents: 2-ethoxyphenol, potassium carbonate or sodium hydride

- Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

- Conditions: Reflux at 80-120°C for 4-8 hours

Key Data:

| Parameter | Typical Value |

|---|---|

| Yield | 65-75% |

| Reaction Time | 4-8 hours |

| Temperature | 80-120°C |

Notes:

This method relies on the nucleophilic aromatic substitution of phenolic oxygen on activated aromatic rings, facilitated by strong bases and polar aprotic solvents.

Ring-Closing via Cyclization of Amino Alcohols

An alternative route involves constructing the pyrrolidine ring via cyclization of amino alcohol intermediates derived from phenoxy derivatives.

Procedure:

Data Table:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Amino alcohol synthesis | 2-ethoxyphenol, ethylene oxide | Basic catalysis, 50-70°C | 60-80 |

| Cyclization | PCl₅ or P₂O₅ | Reflux, 2-4 hours | 55-70 |

| Methylation | Methyl iodide or dimethyl sulfate | Room temperature, 12-24 hours | 65-75 |

Notes:

This pathway emphasizes ring formation via intramolecular cyclization, providing high regioselectivity for the pyrrolidine core.

Multi-Step Synthesis via Intermediate Formation

A more sophisticated approach involves multi-step synthesis starting from commercially available precursors like 2-ethoxyphenol, proceeding through intermediate compounds such as 2-ethoxyphenyl halides, followed by amination and cyclization.

Example Pathway:

Data Summary:

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Halide formation | PBr₃ or SOCl₂ | Reflux, 1-2 hours | 70-85 |

| Nucleophilic substitution | Pyrrolidine derivative | Reflux, 4-6 hours | 60-75 |

| Esterification | Methyl chloroformate or methyl iodide | Room temperature | 65-80 |

Research Findings and Analytical Data

Research indicates that the most efficient synthesis involves nucleophilic aromatic substitution followed by cyclization, with yields typically ranging from 60% to 75%. The key to success lies in optimizing reaction conditions such as temperature, solvent choice, and reagent equivalents.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Reaction Conditions | Typical Yield | Advantages |

|---|---|---|---|---|---|

| Nucleophilic substitution | Methyl 2-pyrrolidinecarboxylate | 2-ethoxyphenol, base | Reflux, polar aprotic solvent | 65-75% | Simplicity, high yield |

| Ring cyclization | Amino alcohol intermediates | Dehydrating agents | Reflux or PCl₅, 2-4 hours | 55-70% | High regioselectivity |

| Multi-step synthesis | Halide intermediates | Pyrrolidine, methylating agents | Reflux, room temp | 60-80% | Versatile, adaptable |

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(2-ethoxyphenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This can convert carbonyl groups to alcohols or amines.

Substitution: This involves replacing one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halides, alkoxides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

Methyl (2S,4S)-4-(2-ethoxyphenoxy)-2-pyrrolidinecarboxylate has been explored for its potential therapeutic effects. Its structural similarity to proline derivatives makes it a candidate for drug design aimed at modulating biological pathways.

Case Study: Antihypertensive Activity

Research indicates that proline derivatives can influence blood pressure regulation. This compound has been evaluated for antihypertensive properties in preclinical models. The results suggested a significant reduction in systolic blood pressure, indicating its potential role as a therapeutic agent in hypertension management .

2. Neuropharmacology

The compound's interaction with neurotransmitter systems has been studied, particularly concerning its effects on cognitive functions and mood disorders.

Case Study: Cognitive Enhancement

In a controlled study involving animal models, administration of this compound was associated with improved memory retention and learning capabilities. These findings suggest that the compound may act as a cognitive enhancer through modulation of cholinergic pathways .

3. Organic Synthesis

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to utilize it in various synthetic pathways.

Table 1: Synthetic Applications of this compound

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(2-ethoxyphenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets and modulating their activity.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound differs from analogs primarily in the substituents on the phenoxy ring and stereochemical configuration. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties of Selected Analogs

*Estimated based on analogs with similar structures.

Electronic and Lipophilicity Trends

- Electron-Donating Groups (e.g., ethoxy) : Enhance π-π stacking interactions but may reduce metabolic stability.

- Electron-Withdrawing Groups (e.g., nitro, CF3) : Increase electrophilicity and oxidative stability but may reduce solubility.

- Halogen Substituents (e.g., Cl, Br) : Improve binding affinity via halogen bonds but increase molecular weight and toxicity risks .

Biological Activity

Methyl (2S,4S)-4-(2-ethoxyphenoxy)-2-pyrrolidinecarboxylate, with the CAS number 1217679-71-4, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C14H19NO4

- Molecular Weight : 265.31 g/mol

- Structure : The compound features a pyrrolidine backbone substituted with an ethoxyphenoxy group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence various signaling pathways. Preliminary studies suggest that it may act as a selective modulator of certain receptors, although detailed mechanisms remain to be fully elucidated.

Biological Activity Overview

-

Neuropharmacological Effects :

- This compound has shown promise in neuropharmacology, particularly in models assessing anxiety and depression. It appears to interact with serotonin and dopamine pathways, potentially offering therapeutic benefits in mood disorders.

-

Antioxidant Properties :

- Research indicates that this compound exhibits antioxidant activity, which can protect cells from oxidative stress. This property is crucial for neuroprotection and may play a role in mitigating neurodegenerative diseases.

-

Anti-inflammatory Effects :

- The compound may also possess anti-inflammatory properties, reducing cytokine production and modulating inflammatory pathways. This could be beneficial in conditions characterized by chronic inflammation.

Table 1: Summary of Biological Activities

Notable Research Studies

- Study on Anxiety Models : A study demonstrated that administration of this compound significantly reduced anxiety-like behaviors in rodent models. The findings suggest a potential role in treating anxiety disorders through modulation of serotonergic activity.

- Neuroprotective Effects : Another investigation highlighted the compound's ability to protect neuronal cells from oxidative damage induced by reactive oxygen species (ROS). The study concluded that this protection could be linked to its antioxidant properties.

Q & A

Q. What are the optimal synthetic routes for Methyl (2S,4S)-4-(2-ethoxyphenoxy)-2-pyrrolidinecarboxylate, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via multi-step procedures involving chiral pyrrolidine precursors and coupling reactions. For example, analogous syntheses (e.g., EP 4 374 877 A2) use a Schiff base formation between aldehydes and pyrrolidine derivatives, followed by reduction or cyclization . Key steps include:

- Step 1 : Condensation of a substituted benzaldehyde (e.g., 2-ethoxybenzaldehyde) with a chiral pyrrolidine ester.

- Step 2 : Catalytic hydrogenation or reductive amination to stabilize stereochemistry.

- Step 3 : Purification via flash chromatography or crystallization.

Yield improvements rely on optimizing reaction conditions (e.g., temperature, solvent polarity, catalyst loading). For instance, using Pd/C or PtO₂ catalysts in hydrogenation steps may enhance enantiomeric purity .

Q. How is stereochemical integrity confirmed for (2S,4S)-configured pyrrolidine derivatives?

- Methodological Answer : Chiral HPLC and X-ray crystallography are standard for stereochemical validation. For example, EP 4 374 877 A2 reports retention times (e.g., 0.95 minutes under SMD-TFA05 conditions) to confirm enantiopurity . Nuclear Overhauser Effect (NOE) NMR experiments can resolve spatial arrangements of substituents. Additionally, comparison of optical rotation values with literature data (e.g., for Boc-protected analogs in ) provides supplementary confirmation .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer :

- LCMS : Used to verify molecular weight (e.g., m/z 412 [M+H]+ in ) and detect impurities .

- HPLC : Retention time analysis under acidic conditions (e.g., 0.95 minutes) ensures purity and stereochemical consistency .

- NMR : ¹H/¹³C NMR in deuterated solvents (e.g., DMSO-d6) resolves proton environments and coupling constants, critical for confirming the 2-ethoxyphenoxy substitution pattern .

Advanced Research Questions

Q. How can contradictory NMR data for pyrrolidine derivatives be resolved during structural elucidation?

- Methodological Answer : Discrepancies often arise from dynamic rotational isomerism or solvent effects. Strategies include:

- 2D NMR : HSQC and HMBC experiments map proton-carbon correlations to distinguish overlapping signals.

- Variable Temperature NMR : Reduces signal broadening caused by conformational exchange (e.g., pyrrolidine ring puckering) .

- Deuterium Exchange : Identifies exchangeable protons (e.g., -OH or -NH) that may obscure signals .

Q. What strategies mitigate poor aqueous solubility in bioassays for this lipophilic compound?

- Methodological Answer :

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) or use PEGylation to enhance hydrophilicity.

- Co-solvent Systems : Employ DMSO-water or cyclodextrin complexes to maintain solubility without disrupting assay conditions.

- Nanoparticle Formulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How can chiral purity be maintained during scale-up synthesis for in vivo studies?

- Methodological Answer :

- Asymmetric Catalysis : Use chiral catalysts (e.g., Ru-BINAP complexes) in hydrogenation steps to preserve enantiomeric excess .

- Crystallization-Induced Dynamic Resolution : Exploit differential solubility of enantiomers in specific solvents (e.g., hexane/EtOAc) .

- Quality Control : Regular chiral HPLC monitoring (e.g., using Daicel CHIRALPAK columns) ensures ≥98% enantiopurity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.